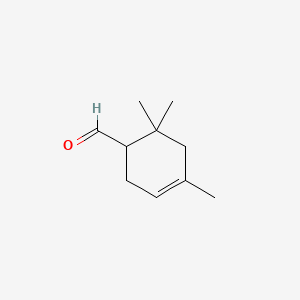
3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and an aldehyde functional group. This compound is known for its applications in various fields, including fragrance and flavor industries, due to its distinct aroma.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene with an aldehyde precursor under acidic conditions. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde is carried out through optimized synthetic routes that ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates, cyclization, and purification stages. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient large-scale production.
化学反応の分析
Types of Reactions
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 4,6,6-Trimethylcyclohex-3-ene-1-carboxylic acid.
Reduction: 4,6,6-Trimethylcyclohex-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
作用機序
The mechanism of action of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the presence of an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the fragrance industry.
特性
CAS番号 |
6754-27-4 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h4,7,9H,5-6H2,1-3H3 |
InChIキー |
PEJDZTZLIFVHJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C(C1)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















